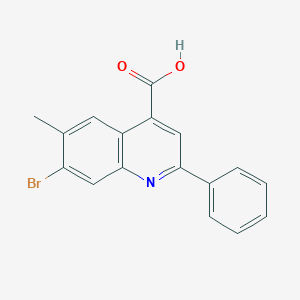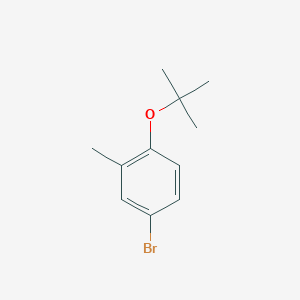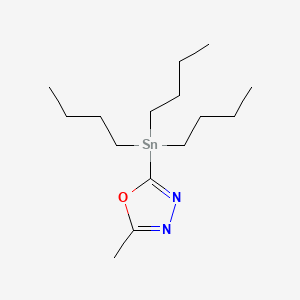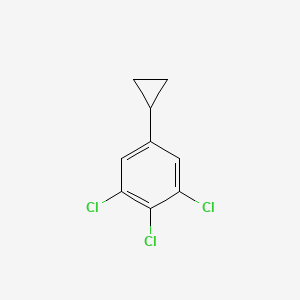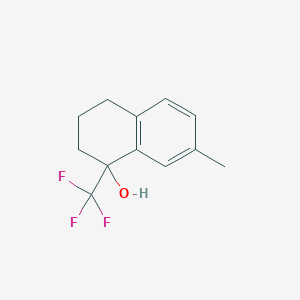
1-Hydroxy-7-methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Hydroxy-7-methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene is a synthetic organic compound with a unique structure that includes a trifluoromethyl group, a hydroxyl group, and a tetrahydronaphthalene core
准备方法
The synthesis of 1-Hydroxy-7-methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene involves several steps, typically starting with the preparation of the tetrahydronaphthalene core. The introduction of the trifluoromethyl group can be achieved through various methods, such as the use of trifluoromethylating agents. The hydroxyl group is then introduced through selective oxidation reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
化学反应分析
1-Hydroxy-7-methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the trifluoromethyl group.
Substitution: Various substitution reactions can occur at the methyl or trifluoromethyl groups, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Hydroxy-7-methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of 1-Hydroxy-7-methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the hydroxyl group can participate in hydrogen bonding. The specific pathways involved depend on the biological context and the target molecules.
相似化合物的比较
1-Hydroxy-7-methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene can be compared with similar compounds, such as:
2-Methylbenzene-1,3-diol: A compound with a similar hydroxyl and methyl group but lacking the trifluoromethyl group.
4-Hydroxy-3-methylbenzonitrile: Another compound with a hydroxyl and methyl group, but with a nitrile group instead of a trifluoromethyl group. The presence of the trifluoromethyl group in this compound makes it unique, as this group can significantly alter the compound’s chemical and biological properties, such as increasing its lipophilicity and metabolic stability.
属性
分子式 |
C12H13F3O |
|---|---|
分子量 |
230.23 g/mol |
IUPAC 名称 |
7-methyl-1-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C12H13F3O/c1-8-4-5-9-3-2-6-11(16,10(9)7-8)12(13,14)15/h4-5,7,16H,2-3,6H2,1H3 |
InChI 键 |
XYHCJPXQLJISPW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(CCCC2(C(F)(F)F)O)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2-dibromo-1-[4-(2-methylpropyl)phenyl]ethanone](/img/structure/B13707695.png)
![N,6,7-Trimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-amine](/img/structure/B13707702.png)
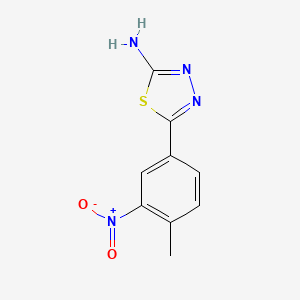
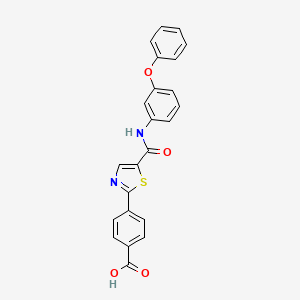
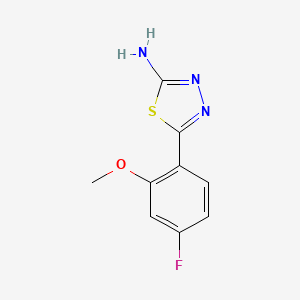

![1,7-Diamino-3-imino-3,4-dihydropyrrolo[4,3-B]indole](/img/structure/B13707738.png)



